Ethyl 5-bromo-3-iodofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-3-iodofuran-2-carboxylate is a heterocyclic organic compound that contains both bromine and iodine atoms It is a derivative of furan, a five-membered aromatic ring with four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-3-iodofuran-2-carboxylate typically involves the bromination and iodination of a furan derivative. One common method starts with the bromination of ethyl furan-2-carboxylate using bromine in the presence of a catalyst such as iron(III) bromide. The resulting product is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium iodate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reactive bromine and iodine reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-3-iodofuran-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Reduction Reactions: The bromine and iodine atoms can be reduced to form the corresponding furan derivative without halogens.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted furan derivatives.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules.
Reduction Reactions: The major product is ethyl furan-2-carboxylate.
Scientific Research Applications
Ethyl 5-bromo-3-iodofuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to synthesize biologically active molecules for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-3-iodofuran-2-carboxylate depends on the specific reactions it undergoes. In substitution reactions, the bromine or iodine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound forms carbon-carbon bonds through a palladium-catalyzed cross-coupling mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-2-furoate: Similar structure but lacks the iodine atom.
Ethyl 3-iodo-2-furoate: Similar structure but lacks the bromine atom.
Ethyl 5-chloro-3-iodofuran-2-carboxylate: Similar structure but contains chlorine instead of bromine.
Uniqueness
Ethyl 5-bromo-3-iodofuran-2-carboxylate is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for versatile synthetic applications and the formation of complex molecules that are not easily accessible with other compounds.
Properties
Molecular Formula |
C7H6BrIO3 |
---|---|
Molecular Weight |
344.93 g/mol |
IUPAC Name |
ethyl 5-bromo-3-iodofuran-2-carboxylate |
InChI |
InChI=1S/C7H6BrIO3/c1-2-11-7(10)6-4(9)3-5(8)12-6/h3H,2H2,1H3 |
InChI Key |
IRVOITFJZWGCLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(O1)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.